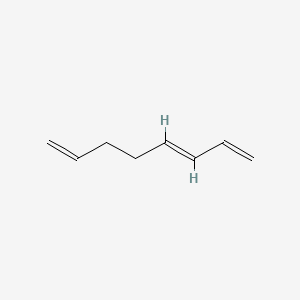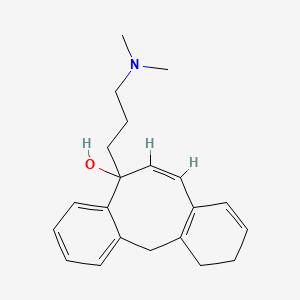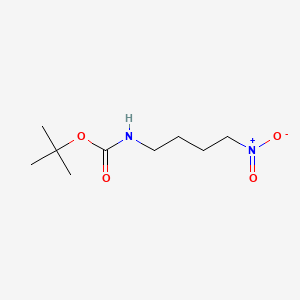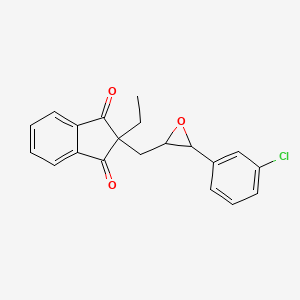
Indanofan 10 microg/mL in Cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indanofan is a chemical compound primarily used as a herbicide. It was first discovered by Mitsubishi Chemical Corporation in 1987 and registered in Japan in 1999. Indanofan is known for its unique chemical structure, which includes indan-1,3-dione and 2-phenyl substituted oxirane moieties bridged via a methylene carbon atom . It is highly effective against various annual weeds, particularly in rice and turf applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes a one-pot bromination of 3-chloroethylbenzene to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation with acetic acid to yield indanofan .
Industrial Production Methods
Industrial production of indanofan typically involves the use of two intermediates: 2-ethylindane-1,3-dione and 1-chloro-2-(3-chlorophenyl)prop-2-ene. The process is designed to be efficient, with high yields and low production costs . The synthesis route is optimized to minimize steps and maximize output, making it economically viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Indanofan undergoes various chemical reactions, including:
Oxidation: Indanofan can be oxidized using reagents like acetic acid.
Substitution: The compound can participate in substitution reactions, particularly involving its oxirane moiety.
Common Reagents and Conditions
Oxidation: Acetic acid is commonly used as an oxidizing agent.
Substitution: Reagents like bromine and chlorine are used in the substitution reactions involving indanofan.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of indanofan, which retain the herbicidal activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Indanofan has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying herbicidal activity and chemical synthesis.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Industry: Widely used in agriculture for controlling weeds in rice and turf, contributing to increased crop yields and quality
Wirkmechanismus
Indanofan exerts its herbicidal effects by inhibiting the elongation steps in the biosynthesis of very-long-chain fatty acids (VLCFAs) in weeds. This inhibition disrupts the growth and development of the weeds, leading to their eventual death . The primary molecular targets of indanofan are enzymes involved in the elongation of VLCFAs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorantraniliprole: Another herbicide with a similar mode of action.
2-(3-Chlorophenyl)butanoic acid: Shares structural similarities with indanofan and inhibits VLCFA elongation.
Uniqueness
Indanofan is unique due to its specific chemical structure, which includes both indan-1,3-dione and 2-phenyl substituted oxirane moieties. This structure contributes to its high efficacy and selectivity as a herbicide, making it particularly effective against a broad spectrum of annual weeds without harming crops like rice .
Eigenschaften
Molekularformel |
C20H17ClO3 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione |
InChI |
InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3 |
InChI-Schlüssel |
QFKBKIHGOCXEJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


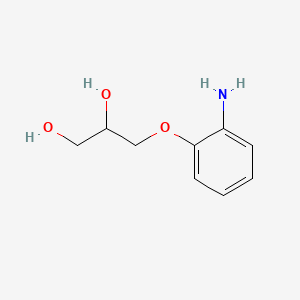
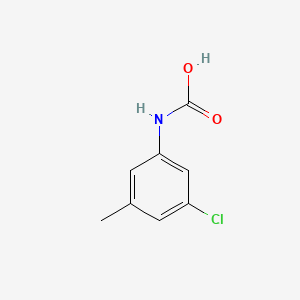
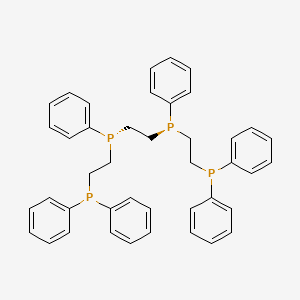
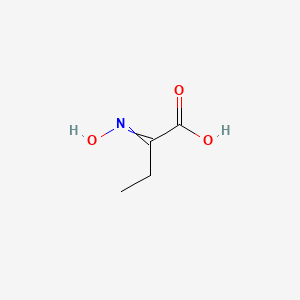
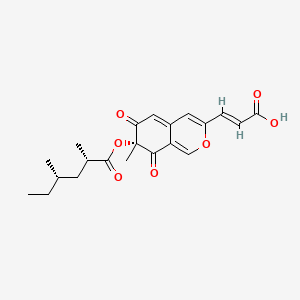
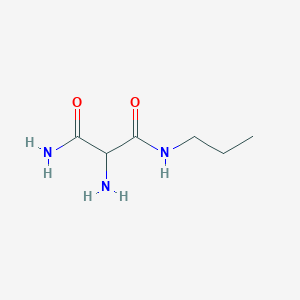

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
